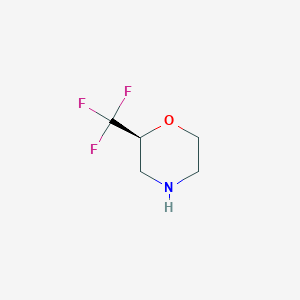

(2S)-2-(Trifluoromethyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(trifluoromethyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO/c6-5(7,8)4-3-9-1-2-10-4/h4,9H,1-3H2/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVAZCYUQNNFOKS-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](CN1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Chiral Fluorinated Heterocycles in Advanced Synthetic Chemistry

The introduction of fluorine atoms into heterocyclic compounds can dramatically alter their physical, chemical, and biological properties. nih.govnumberanalytics.com This is particularly true for chiral fluorinated heterocycles, which are of growing interest in medicinal chemistry. The strategic placement of fluorine can influence a molecule's stability, conformation, hydrogen bonding ability, and basicity. nih.gov

Fluorine's high electronegativity and the strength of the carbon-fluorine bond contribute to increased metabolic stability in drug candidates. numberanalytics.comresearchgate.net This enhanced stability can lead to a longer biological half-life, potentially reducing the required dosage frequency. researchgate.net Furthermore, the incorporation of fluorine can improve a compound's lipophilicity, which can enhance its ability to cross cell membranes and reach its biological target. numberanalytics.comresearchgate.net

Chirality, or the "handedness" of a molecule, is a critical factor in drug design, as different enantiomers (non-superimposable mirror images) of a chiral drug can have vastly different biological activities. researchgate.netnih.gov Therefore, the ability to synthesize stereoselectively fluorinated N-heterocycles is a key focus in modern drug discovery. nih.gov The development of methods for the stereoselective introduction of fluorine allows for the creation of pure enantiomers, leading to drugs with increased potency and selectivity. researchgate.net

An Overview of Morpholine Scaffolds in Modern Chemical Research

The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structure of bioactive molecules. nih.gov Its prevalence is due to its favorable physicochemical and metabolic properties, as well as the relative ease of its synthesis. researchgate.net The morpholine moiety can contribute to improved pharmacokinetic profiles of drug candidates. nih.gov

This versatile heterocycle is found in a wide range of approved and experimental drugs, often serving as a central structural component. researchgate.netacs.org In drug design, the morpholine scaffold can be utilized in several ways: to enhance potency through specific molecular interactions, to act as a rigid framework that correctly orients other functional groups, and to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. acs.orgnih.gov The flexible, chair-like conformation of the morpholine ring, combined with its balanced lipophilic-hydrophilic character and reduced pKa value, makes it a particularly useful component for developing drug candidates, including those targeting the central nervous system. acs.orgnih.gov

The Historical Context of Trifluoromethyl Group Incorporation in Chiral Systems

Strategies for Trifluoromethyl Group Introduction Preceding Morpholine (B109124) Ring Formation

A primary approach to synthesizing chiral trifluoromethylated morpholines involves the initial preparation of a key chiral intermediate containing the trifluoromethyl group, which is then used to construct the morpholine ring. This strategy allows for early establishment of the critical stereocenter.

The direct, catalytic, and enantioselective introduction of a trifluoromethyl group into a prochiral precursor molecule is a powerful method for creating the essential chiral building blocks. A common strategy is the enantioselective reduction of trifluoromethyl-substituted imines. nih.gov This approach is critical for producing α-trifluoromethyl amines, which are direct precursors to the target morpholine structure.

Various catalytic systems have been developed for this purpose. For instance, oxazaborolidine catalysts have been used with catecholborane as the reducing agent for the enantioselective reduction of N-aryl trifluoromethyl imines, although enantioselectivity can be modest. nih.gov More advanced methods employ transition metal catalysts. The catalytic enantioselective reduction of trifluoromethyl ketimines is a frequently used and effective strategy for accessing chiral α-trifluoromethyl amines. nih.gov The success of this reaction often depends on controlling the E/Z isomerism of the imine substrate to achieve high enantioselectivity. nih.gov

Another sophisticated technique is the use of biocatalysis. For the synthesis of the analogue (S)-3-(4-(trifluoromethyl)phenyl)morpholine, a highly efficient process was developed utilizing an imine reductase (IRED) as the key step. digitellinc.com This biocatalytic route demonstrated excellent scalability and enantioselectivity, supplying over 180 kg of the intermediate. digitellinc.com

Table 1: Examples of Catalytic Systems for Enantioselective Synthesis of α-Trifluoromethyl Amine Precursors

| Catalyst System | Substrate Type | Reducing Agent | Key Feature |

|---|---|---|---|

| Oxazaborolidine | N-aryl trifluoromethyl imines | Catecholborane | Early example of borane (B79455) reduction. nih.gov |

| Imine Reductase (IRED) | Acetophenone derivative | Not specified | High yield and exquisite enantioselectivity on a large scale. digitellinc.com |

This strategy involves the use of a pre-existing, enantiomerically pure building block (a synthon) that already contains the trifluoromethylated stereocenter. This chiral synthon is then incorporated into the morpholine structure.

A notable example of this approach is found in the second-generation synthesis of Aprepitant, a potent antiemetic drug. wikipedia.org The synthesis begins with an enantiopure trifluoromethylated phenyl ethanol. This chiral alcohol is coupled with a racemic morpholine precursor in a process that results in the crystallization of the desired diastereomer. wikipedia.org The unwanted isomer remaining in the solution is converted to the desired form through a crystallization-induced asymmetric transformation, ultimately forming the key secondary amine intermediate with high stereochemical purity. wikipedia.org This method highlights the efficiency of using a well-defined trifluoromethylated synthon to control the stereochemistry of the final product.

De Novo Construction of the Morpholine Ring System

De novo synthesis involves the construction of the morpholine ring from acyclic precursors that already contain the trifluoromethyl group. This approach offers flexibility in the placement of substituents on the ring.

The final and crucial step in these synthetic sequences is the ring-closing reaction to form the morpholine heterocycle.

A highly efficient method for the selective synthesis of trifluoromethylated morpholines has been developed using a domino reaction between fluorinated α-bromoenones and β-amino alcohols. nih.govacs.org This assembly process is initiated by an aza-Michael addition of the amino alcohol to the α-bromoenone, which is immediately followed by an intramolecular cyclization to form the morpholine ring. nih.govacs.org

This methodology allows for the creation of trifluoromethylated morpholines with controlled selectivity. nih.govacs.org The reaction conditions can be tuned to favor the formation of the six-membered morpholine ring over other potential heterocyclic products like 1,4-oxazepanes. nih.govfigshare.com This one-pot procedure is highly convergent and atom-economical.

Table 2: Domino Synthesis of Trifluoromethylated Morpholines

| Reactant 1 | Reactant 2 | Key Steps | Product |

|---|

A common and versatile strategy for forming the morpholine ring is the intramolecular cyclization of a suitably functionalized, fluorinated amino alcohol derivative. This approach typically involves a two-step sequence starting from a chiral α-trifluoromethyl amino alcohol.

First, the amino group is reacted with a reagent like chloroacetyl chloride. researchgate.net The resulting N-acylated intermediate is then subjected to a base-mediated intramolecular SN2 reaction, where the alkoxide, formed by deprotonation of the hydroxyl group, displaces the chloride to form the morpholine ring. nih.gov Alternatively, the hydroxyl group can be converted into a better leaving group (e.g., a mesylate or tosylate), followed by intramolecular displacement by the amine to close the ring. These methods are well-established for general morpholine synthesis and are applicable to precursors containing a trifluoromethyl group, provided the fluorinated substituent does not interfere with the cyclization chemistry. organic-chemistry.org

Cyclization Reactions Utilizing Fluorinated Precursors

Cyclization Pathways Initiated from Chiral Alkoxyaldehydes and Derivatives

The synthesis of (2S)-2-(Trifluoromethyl)morpholine can be envisioned through the cyclization of a chiral N-protected amino alcohol precursor bearing a trifluoromethyl group. A key challenge lies in the stereoselective synthesis of the required chiral starting materials.

One potential strategy involves the nucleophilic trifluoromethylation of α-amino aldehydes. The use of reagents like (trifluoromethyl)trimethylsilane (B129416) (TMS-CF3) allows for the introduction of the CF3 group onto the aldehyde carbonyl. The stereochemical outcome of this addition can be controlled through the use of chiral auxiliaries or catalysts, leading to the desired stereoisomer of the β-amino-α-trifluoromethyl alcohol. For instance, the diastereoselective addition of TMS-CF3 to N,N-dibenzyl-protected α-amino aldehydes has been shown to favor the formation of the anti-isomer. Subsequent manipulation, such as Swern oxidation followed by a second diastereoselective reduction, can provide access to the syn-isomer if needed. nih.gov

Another approach involves the use of pyrrolo-protected amino aldehydes. The 2,5-dimethylpyrrolo group has been demonstrated as an effective N-protecting group that allows for highly diastereoselective additions to the aldehyde functionality, yielding anti-1,2-amino alcohols with high selectivity. rsc.org This method offers the advantage of avoiding conformational isomers often observed with other N-protecting groups, which simplifies product analysis. rsc.org

Once the chiral trifluoromethylated amino alcohol is obtained, cyclization to the morpholine ring can be achieved. This typically involves the introduction of a two-carbon unit to the nitrogen and subsequent intramolecular ring closure. For example, reaction with a suitable two-carbon electrophile, such as a protected 2-haloethanol, followed by base-mediated intramolecular Williamson ether synthesis would yield the desired morpholine ring. The stereocenter established in the initial trifluoromethylation step dictates the final stereochemistry at the C2 position of the morpholine.

Transition-Metal-Catalyzed Ring Formation Strategies

Copper-Promoted Oxyamination of Alkenes for Stereoselective Morpholine Synthesis

A powerful strategy for the stereoselective synthesis of morpholines involves the copper-promoted oxyamination of alkenes. This method allows for the simultaneous formation of a C-O and a C-N bond across a double bond in a single step. Current time information in Bangalore, IN.nih.gov In the context of synthesizing morpholine analogues, an intramolecular addition of an alcohol to an alkene, coupled with an intermolecular amination, has been successfully developed. Current time information in Bangalore, IN.

The reaction typically employs a copper(II) salt, such as copper(II) 2-ethylhexanoate, as the promoter. Current time information in Bangalore, IN. The process is thought to initiate with the cis-oxycupration of the alkene by the tethered alcohol, followed by amination. This methodology has been used to synthesize 2-aminomethyl-functionalized morpholines with good to excellent yields and high diastereoselectivity. Current time information in Bangalore, IN.nih.govnih.gov For example, the reaction of a β-hydroxy N-allylsulfonamide with a primary amine in the presence of a copper(II) promoter can yield the corresponding morpholine as a single diastereomer. Current time information in Bangalore, IN.

While the direct synthesis of this compound using this method has not been explicitly detailed, the introduction of a trifluoromethyl group could potentially be achieved by using appropriately substituted alkene precursors. The stereocontrol exerted by the copper-catalyzed process makes it an attractive approach for accessing chiral morpholine derivatives.

| Catalyst/Promoter | Substrate Type | Key Features | Yield | Diastereomeric Ratio (d.r.) |

| Copper(II) 2-ethylhexanoate | β-hydroxy N-allylsulfonamides | Intramolecular alcohol addition, intermolecular amination | Good to excellent | High |

| Copper(II) carboxylates | Alkenols | Direct synthesis of aminomethyl morpholines | Good | High |

Gold-Catalyzed Cyclization Reactions of Alkynylamines and Alkynylalcohols

Gold catalysts have emerged as powerful tools for the synthesis of heterocyclic compounds through the activation of alkynes towards nucleophilic attack. nih.govresearchgate.net Gold(I)-catalyzed cyclization of alkynylamines and alkynylalcohols provides a convenient and efficient route to morpholine and piperazine (B1678402) derivatives. scilit.com These reactions can proceed with low catalyst loadings (e.g., 1 mol%) and generally afford the products in moderate to good yields. scilit.comnih.gov

The proposed mechanism involves the π-activation of the alkyne by the gold(I) catalyst, which facilitates an intramolecular 6-exo-dig cyclization by a tethered amine or alcohol nucleophile. nih.gov This is followed by a cascade of isomerizations to furnish the final six-membered heterocyclic ring. nih.gov

For the synthesis of trifluoromethyl-substituted morpholines, this methodology could be applied to substrates containing a trifluoromethyl group. Gold-catalyzed reactions are known to be compatible with a wide range of functional groups, suggesting that a trifluoromethylated alkynyl alcohol or amine could be a viable substrate. Furthermore, gold catalysts have been employed in fluorination reactions of alkynes, which could potentially be integrated into a tandem process for the synthesis of fluorinated heterocycles. nih.govnih.gov

| Catalyst | Substrate Type | Key Features | Yield |

| Gold(I) complexes | Alkynylamines, Alkynylalcohols | Low catalyst loading, mild conditions | Moderate to good |

| Cationic gold | Alkynyl ketones/esters | Can be used in fluorination reactions | Excellent |

Palladium-Mediated Ring Closure Approaches

Palladium catalysis offers a versatile platform for the construction of C-N bonds and the synthesis of N-heterocycles. While direct palladium-catalyzed synthesis of this compound is not extensively documented, analogous transformations highlight the potential of this approach. Palladium-catalyzed intramolecular aza-Wacker-type cyclizations, for instance, are effective for preparing various nitrogen-containing rings. nih.govnih.gov This reaction typically involves the intramolecular attack of a nitrogen nucleophile onto a palladium-activated alkene. nih.gov

More relevant to the target compound is the palladium-catalyzed synthesis of other trifluoromethyl-containing heterocycles. For example, 2-(trifluoromethyl)quinazolin-4(3H)-ones have been synthesized via a palladium-catalyzed cascade carbonylative cyclization of trifluoroacetimidoyl chlorides and 2-iodoanilines. researchgate.net This demonstrates the feasibility of incorporating a trifluoromethyl-bearing unit into a heterocyclic ring system using palladium catalysis.

Another potential route is the palladium-catalyzed aminoetherification of alkenes. The synthesis of vicinal amino alcohols from allylic amines has been achieved through a palladium-catalyzed oxy-alkynylation, oxy-arylation, or oxy-vinylation, where a hemiaminal tether is formed in situ. nih.gov Adapting such a strategy to an intramolecular cyclization could provide a pathway to substituted morpholines.

Organocatalytic and Metal-Free Ring Construction Methodologies

Ammonium (B1175870) Persulfate-Mediated Aziridine (B145994) Ring Opening and Subsequent Cyclization

A metal-free, one-pot strategy for the synthesis of substituted morpholines has been developed utilizing the ring-opening of aziridines. nih.gov This method employs ammonium persulfate, a simple and inexpensive salt, to initiate the reaction between an aziridine and a halogenated alcohol. nih.gov

The proposed mechanism suggests that the reaction is initiated by a single-electron transfer (SET) from the aziridine to the persulfate anion, forming a radical cation. nih.gov This is followed by a concerted ring-opening and nucleophilic addition of the haloalcohol to generate an amino radical intermediate. Subsequent hydrogen atom abstraction and intramolecular ring closure in the presence of a base, such as potassium hydroxide, affords the morpholine product. nih.gov

This methodology has been successfully applied to the synthesis of optically pure morpholine derivatives starting from chiral aziridines, demonstrating the stereospecificity of the process. nih.gov Given the availability of chiral trifluoromethylated aziridines, this approach presents a viable and environmentally benign route to this compound.

| Reagent | Substrate Type | Key Features | Yield |

| Ammonium persulfate / KOH | Aziridines, Halogenated alcohols | Metal-free, one-pot, stereospecific | Good |

Photo Redox Catalysis and Lewis Acid Activation for Heterocycle Formation

The convergence of photoredox catalysis and Lewis acid activation has emerged as a powerful strategy for the construction of complex heterocyclic systems under mild conditions. nih.govuclouvain.be This approach has been successfully applied to the synthesis of substituted morpholines, offering a versatile and efficient alternative to traditional methods that often necessitate pre-functionalized or protected reagents. nih.gov

A photocatalytic, diastereoselective annulation strategy has been developed for the direct synthesis of morpholines from readily available starting materials. nih.govuclouvain.be This method employs a visible-light-activated photocatalyst in conjunction with a Lewis acid and a Brønsted acid to achieve high yields and stereoselectivity. nih.govuclouvain.be Mechanistic studies indicate that the reaction proceeds through the formation of a radical cation intermediate. nih.govuclouvain.be In this process, the Brønsted acid, such as triflic acid, plays a crucial role in protonating the substrate, preserving the photocatalyst, and preventing product oxidation. nih.govuclouvain.be The inclusion of Lewis acids can induce an alternative photocatalytic cycle, for instance, featuring an Ir(III)/Ir(IV) couple instead of the more common Ir(III)/Ir(II) pathway, thereby enabling transformations that are otherwise not feasible. nih.govresearchgate.net This dual catalytic system has been shown to be effective in the formation of thiomorpholines and thiazepanes and holds promise for the synthesis of their oxygen-containing counterparts like this compound. nih.govresearchgate.net

Furthermore, visible light-induced methods have been specifically developed for the trifluoromethylation of disubstituted morpholines. asianpubs.org These metal-free photoredox reactions, often employing an organophotoredox catalyst like Eosin Y, can be conducted at room temperature under aerobic conditions, highlighting the mild and environmentally benign nature of this approach. asianpubs.org The trifluoromethylation of enolsilanes using photoredox catalysis also provides a facile route to α-trifluoromethylated carbonyl compounds, which are versatile precursors for various heterocycles. nih.gov

Functional Group Transformations and Ring System Manipulations

Derivatization from Pre-formed Chiral Morpholine Scaffolds

The synthesis of this compound can be envisioned through the derivatization of a pre-existing chiral morpholine ring. This strategy leverages the availability of chiral morpholine precursors and introduces the trifluoromethyl group in a later synthetic step. While direct trifluoromethylation of a C-H bond at the C2 position of a morpholine ring is challenging, functional group handles can be installed to facilitate this transformation.

One conceptual approach is inspired by the synthesis of chiral 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines, which are prepared through the rearrangement of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines. nih.gov In this methodology, a pre-formed azetidine (B1206935) undergoes ring expansion to a pyrrolidine (B122466) upon treatment with various nucleophiles, driven by the relief of ring strain and the influence of the trifluoromethyl group. A similar strategy could be adapted for morpholines, where a suitably functionalized chiral morpholine precursor could undergo a ring-opening and re-closing cascade or a direct functional group interconversion to install the trifluoromethyl group at the C2 position. Chiral derivatizing agents, such as Mosher's acid, are instrumental in the analysis of enantiomeric purity during such synthetic sequences. wikipedia.org

Asymmetric Hydrogenation of Unsaturated Morpholine Precursors

A highly effective and atom-economical method for establishing the stereocenter at the C2 position of the morpholine ring is the asymmetric hydrogenation of a corresponding unsaturated precursor, a dehydromorpholine. nih.govsemanticscholar.org This "after cyclization" approach is a powerful tool for the synthesis of a variety of 2-substituted chiral morpholines. nih.govresearchgate.net

The rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines has been successfully achieved using rhodium complexes with chiral bisphosphine ligands. nih.govrsc.org Ligands with a large bite angle, such as the (R,R,R)-SKP ligand, have proven to be particularly effective in this transformation. nih.govsemanticscholar.org The use of unsymmetrical bisphosphine ligands can also lead to very high enantioselectivities, as the repulsive interactions between the substrate's functional groups and the bulky substituents on the ligand steer the stereochemical outcome. nih.gov The fine-tuning of these interactions by modifying the substituents on the two phosphorus atoms of the ligand allows for the optimization of enantioselectivity. nih.gov

The rhodium-catalyzed asymmetric hydrogenation of dehydromorpholines exhibits a broad substrate scope, accommodating a variety of substituents on the morpholine ring. nih.gov Notably, an electron-withdrawing trifluoromethyl-substituted substrate has been successfully hydrogenated to the corresponding chiral morpholine with high yield and enantioselectivity (94% ee). nih.govresearchgate.net This demonstrates the viability of this method for the direct synthesis of this compound.

The enantioselectivity of the hydrogenation is influenced by the substitution pattern of the dehydromorpholine substrate. nih.gov For instance, substrates with a substituent at the 2-position of the aromatic ring often yield excellent enantioselectivities (up to 99% ee), an effect attributed to steric interactions that favor a specific binding orientation to the catalyst. nih.govresearchgate.net Optimization of reaction conditions, including the choice of solvent, hydrogen pressure, and catalyst loading, is crucial for achieving high conversion and enantiocontrol. nih.govnih.gov For example, dichloromethane (B109758) has been found to be a suitable solvent for this transformation, and the reaction can be performed at room temperature under a hydrogen pressure of 30 atm. nih.gov The catalyst loading can be reduced without a significant loss of efficiency by adjusting the reaction time and temperature. nih.gov

| Substrate | Ligand | Solvent | Pressure (atm) | ee (%) | Yield (%) | Reference |

| 4-(Trifluoromethyl)phenyl-dehydromorpholine | (R,R,R)-SKP | DCM | 30 | 94 | Quant. | nih.gov |

| 2-Methylphenyl-dehydromorpholine | (R,R,R)-SKP | DCM | 30 | 99 | Quant. | nih.gov |

| 2-Methoxyphenyl-dehydromorpholine | (R,R,R)-SKP | DCM | 30 | 99 | Quant. | nih.gov |

Intramolecular Halocyclization Approaches

Intramolecular halocyclization reactions represent another powerful tool for the stereoselective synthesis of heterocyclic compounds, including morpholines. A catalytic asymmetric halocyclization protocol has been developed to furnish morpholines containing a quaternary stereocenter. rsc.org This method utilizes a cinchona alkaloid-derived phthalazine (B143731) as the catalyst to promote the chlorocycloetherification of alkenol substrates, yielding various chlorinated 2,2-disubstituted morpholines in excellent yields and enantioselectivities under mild conditions. rsc.org

While this specific example leads to a chlorinated morpholine, the underlying principle of intramolecular haloetherification can be adapted for the synthesis of this compound. This would likely involve an appropriately designed acyclic precursor containing a trifluoromethyl group and a halo-functionalization step that induces cyclization to form the morpholine ring with the desired stereochemistry at the C2 position. The strategic placement of the trifluoromethyl group and the reactive functionalities on the acyclic precursor would be critical for achieving the desired cyclization outcome.

Hypervalent Iodine-Mediated Fluorocyclization Protocols

Hypervalent iodine (HVI) reagents have emerged as powerful tools in modern organic synthesis, offering mild and metal-free conditions for a variety of transformations, including the synthesis of fluorinated heterocycles. beilstein-journals.org The general mechanism for HVI-mediated halocyclization involves the activation of an alkene by the HVI reagent, which facilitates an intramolecular attack by a nucleophile. Subsequent substitution by a halide source yields the cyclized product. beilstein-journals.org

While direct examples for the synthesis of this compound using this method are not prevalent in the literature, the principles can be applied to a suitable substrate. For instance, a homoallylic amine bearing a trifluoromethyl group could undergo a fluorocyclization reaction. The key challenge lies in controlling the stereochemistry at the newly formed stereocenter.

A plausible synthetic approach could involve the treatment of an N-protected homoallylic amine with a hypervalent iodine reagent in the presence of a fluoride (B91410) source. The reaction would proceed through an iodonium (B1229267) ion intermediate, which is then attacked by the internal nitrogen nucleophile. The final step would involve the capture of the resulting cation by a fluoride ion.

Table 1: Proposed Hypervalent Iodine-Mediated Fluorocyclization

| Starting Material | Reagents | Product | Proposed Yield |

| N-Protected homoallylic amine | PhI(OAc)₂, AgF | This compound derivative | Moderate to Good |

Note: This table represents a proposed reaction based on similar transformations and is for illustrative purposes.

Catalytic Asymmetric Aminofluorination using Chiral Aryliodide Catalysts

A significant advancement in the synthesis of chiral fluorinated heterocycles is the development of catalytic asymmetric aminofluorination reactions. These reactions utilize chiral aryliodide catalysts to control the stereochemical outcome. nih.gov This strategy has been successfully applied to the synthesis of chiral fluorinated oxazines, which are structurally analogous to morpholines. nih.gov

The reaction typically involves the use of a chiral iodine catalyst, an oxidant (such as m-CPBA), and a nucleophilic fluorine source like boron trifluoride etherate (BF₃·Et₂O). nih.gov The chiral catalyst forms a chiral iodine(III) species in situ, which then orchestrates the enantioselective aminofluorination of an alkene substrate. nih.gov

For the synthesis of this compound, a suitable N-protected allylic amine substrate would be subjected to the optimized reaction conditions. The choice of the chiral aryliodide catalyst is crucial for achieving high diastereo- and enantioselectivity. Studies on similar substrates have shown that linear chiral iodine catalysts can provide excellent stereocontrol. nih.gov

Table 2: Catalyst Optimization for Asymmetric Aminofluorination

| Chiral Iodine Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| CIC1 | 70 | >20:1 | 86 |

| CIC2 | 65 | 15:1 | 80 |

| CIC3 | 75 | >20:1 | 92 |

Data adapted from analogous reactions for the synthesis of chiral fluorinated oxazines. nih.gov CIC refers to Chiral Iodine Catalyst.

This method offers a direct and efficient route to enantiomerically enriched fluorinated morpholines, with the potential for high yields and excellent stereoselectivity. nih.gov

Polymer-Supported Stereoselective Synthesis of Morpholine Derivatives

Polymer-supported synthesis has become an increasingly important technique in organic chemistry, facilitating the purification of products and the recycling of reagents and catalysts. This approach can be particularly advantageous for multi-step syntheses and for the creation of compound libraries.

The stereoselective synthesis of morpholines can be adapted to a polymer-supported format. thieme-connect.de In this strategy, a starting material or a reagent is attached to a solid support (e.g., a resin). The chemical transformations are then carried out on the solid-supported substrate. After the reaction sequence is complete, the desired product is cleaved from the polymer support.

The key advantages of this methodology include:

Simplified Purification: Products are isolated by simple filtration and washing, avoiding tedious chromatographic separations.

Reagent Recycling: Expensive reagents or catalysts attached to the polymer can often be recovered and reused.

Automation: The process is amenable to automation, allowing for high-throughput synthesis.

For the synthesis of this compound, a chiral precursor could be immobilized on a suitable resin. The subsequent cyclization and fluorination steps would be performed on the solid phase. Finally, cleavage from the support would yield the target molecule in high purity. While specific examples for the trifluoromethyl-substituted target are not detailed in the literature, the general principles of polymer-supported synthesis of morpholines are well-established. thieme-connect.de

Table 3: Comparison of Solution-Phase vs. Polymer-Supported Synthesis

| Feature | Solution-Phase Synthesis | Polymer-Supported Synthesis |

| Purification | Often requires chromatography | Filtration and washing |

| Reaction Monitoring | Direct (TLC, NMR, etc.) | Indirect (cleavage and analysis) |

| Reagent Stoichiometry | Can be precisely controlled | Often requires excess reagents |

| Scalability | Can be challenging | More readily scalable |

Chiral Auxiliary-Based Stereocontrol Mechanisms

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy offers a powerful and often predictable way to control stereochemistry.

One common approach involves the use of auxiliaries like pseudoephedrine or its analogue, pseudoephenamine, which can be converted into amide derivatives. nih.gov These amides can then undergo highly diastereoselective alkylation reactions, where the bulky chiral scaffold effectively shields one face of the enolate intermediate, directing the incoming electrophile to the opposite face. nih.gov For the synthesis of a morpholine derivative, a substrate could be designed to incorporate a chiral auxiliary, which would then control the stereochemistry during a key bond-forming or reduction step.

A notable example of a powerful chiral auxiliary is Ellman's tert-butanesulfinyl group. When attached to an imine, the tert-butanesulfinyl auxiliary directs the nucleophilic addition with high diastereoselectivity. acs.org For instance, in the synthesis of related anti-1,3-diaminopropan-2-ol derivatives, this auxiliary facilitates diastereoselective reactions with magnesium zincate nucleophiles, achieving diastereomeric ratios (d.r.) of up to 98:2. acs.org A similar strategy could be envisioned where a precursor imine to the morpholine ring is functionalized with an Ellman auxiliary to control the stereoselective introduction of the trifluoromethyl group or a surrogate.

Resolution of a racemic mixture using a chiral resolving agent is another classic application of this principle. For example, the resolution of (2RS,3RS)-2-[α-(2-methoxymethoxyphenoxy)phenylmethyl]morpholine was successfully achieved using (+)-mandelic acid to form diastereomeric salts that could be separated, ultimately leading to the enantiopure (2S,3S) product. nih.gov

Asymmetric Catalysis for Enantiopure this compound

Asymmetric catalysis is a highly efficient method for generating chiral compounds, where a small amount of a chiral catalyst can produce a large quantity of an enantiomerically enriched product. The development of metal-ligand complexes has been central to the success of this field.

A premier example applicable to the synthesis of chiral morpholines is the asymmetric hydrogenation of dehydromorpholine precursors. nih.govrsc.org Research has demonstrated that rhodium complexes bearing a chiral bisphosphine ligand with a large bite angle can effectively catalyze the hydrogenation of 2-substituted dehydromorpholines to furnish the corresponding chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). nih.govrsc.org This method directly establishes the stereocenter at the C2 position, making it a highly convergent approach to this compound.

Another advanced catalytic strategy involves cascade reactions. For example, an Iridium-catalyzed asymmetric cascade umpolung allylation/2-aza-Cope rearrangement has been developed for the synthesis of α-trifluoromethyl-containing homoallylic amines. nih.gov These products are valuable precursors for various nitrogen-containing heterocycles, and such a method could be adapted for the construction of the trifluoromethyl-substituted morpholine core.

The success of asymmetric catalysis hinges on the design of the chiral ligand, which transfers its stereochemical information to the substrate during the catalytic cycle. nih.gov Historically, C2-symmetric ligands, such as DIOP, were favored because their symmetry reduces the number of possible diastereomeric transition states, which can simplify the stereochemical outcome and lead to higher enantioselectivity. nih.gov

However, more recent research has shown that non-symmetrical ligands can be equally or even more effective. nih.gov The rational design of ligands involves creating modular structures that allow for systematic variation and fine-tuning of steric and electronic properties to optimize selectivity for a specific reaction. utexas.edu

In the context of the asymmetric hydrogenation of dehydromorpholines, a screening of various chiral diphosphine ligands revealed the importance of ligand architecture. nih.gov Ligands with large bite angles, such as (R,R,R)-SKP, f-Binaphane, and JosiPhos, provided the desired product with good to excellent enantioselectivity. In contrast, other well-known ligands like Me-DuPhos and DTBM-SegPhos showed no reactivity, highlighting that a successful ligand must be tailored to the specific substrate and reaction mechanism. nih.gov

Table 1: Evaluation of Chiral Ligands in Asymmetric Hydrogenation of a Dehydromorpholine Model Substrate

| Ligand | Enantiomeric Excess (ee %) | Result |

|---|---|---|

| SDP | 85 | Positive Result |

| f-Binaphane | 80 | Positive Result |

| JosiPhos | 75 | Positive Result |

| (R,R,R)-SKP | 94 | Highest Selectivity |

| DTBM-SegPhos | N/A | No Reactivity |

| Me-DuPhos | N/A | No Reactivity |

| Ph-BPE | N/A | No Reactivity |

| QuinoxP* | N/A | No Reactivity |

Data sourced from a study on asymmetric hydrogenation of 2-substituted dehydromorpholines. nih.gov The enantiomeric excess values are for a specific model substrate and reaction conditions.

The structure of the substrate itself plays a critical role in determining the stereochemical outcome of an asymmetric reaction. The electronic and steric properties of substituents on the starting material can significantly influence the interaction with the chiral catalyst and affect the energy difference between the diastereomeric transition states.

In the rhodium-catalyzed asymmetric hydrogenation of dehydromorpholines, the nature and position of substituents on the morpholine ring had a pronounced effect on enantioselectivity. nih.gov For substrates with a substituent at the 4-position (on the nitrogen atom), an electron-withdrawing group led to higher enantiomeric excess. Notably, the substrate bearing a 4-trifluoromethyl group gave the corresponding product with a high 94% ee. nih.gov Conversely, for substrates substituted at the 3-position, an electron-donating group resulted in better selectivity. nih.gov

Interestingly, when a substituent was placed at the 2-position of the dehydromorpholine, excellent enantioselectivities (99% ee) were achieved for all tested substrates, regardless of whether the substituent was electron-donating or electron-withdrawing. nih.gov This suggests that a substituent at this position has a dominant directing effect in the catalytic transition state.

Table 2: Influence of Substrate Substituents on Enantioselectivity (ee %) in Asymmetric Hydrogenation

| Substrate Position | Substituent Type | Achieved Enantiomeric Excess (ee %) |

|---|---|---|

| 4-Position | Electron-Withdrawing (e.g., CF₃) | 94% |

| 4-Position | Electron-Donating (e.g., Me) | 88% |

| 3-Position | Electron-Donating (e.g., OMe) | 94% |

| 3-Position | Electron-Withdrawing (e.g., F) | 90% |

| 2-Position | Various (Electron-Donating/Withdrawing) | 99% |

Data generalized from a study on a variety of substituted dehydromorpholines. nih.gov

Diastereoselective Synthesis Strategies and Their Efficiency

Diastereoselective synthesis involves reactions that form a new stereocenter in a molecule that already contains one or more stereocenters. The existing chirality influences the formation of the new stereocenter, leading to a preference for one diastereomer over the others. These strategies are particularly useful when the starting material is already enantiomerically pure.

A powerful diastereoselective strategy is substrate-controlled synthesis, where the inherent stereochemistry of the substrate dictates the outcome. For instance, the diastereoselective cyclopropanation of 2-(trifluoromethyl)-2H-azirines can produce precursors for other trifluoromethylated heterocycles. nih.gov

The use of chiral auxiliaries, as discussed previously, is fundamentally a diastereoselective approach. An achiral substrate is made chiral by attachment of the auxiliary, and the subsequent reaction proceeds diastereoselectively. For example, using Ellman's tert-butanesulfinyl imine chemistry, a highly diastereoselective addition can be achieved with d.r. values up to 98:2, which is a highly efficient transformation. acs.org After the reaction, the diastereomers can often be separated by standard techniques like chromatography, and the auxiliary is then cleaved to reveal the desired enantiopure product.

Catalytic diastereoselective reactions are also highly valuable. A catalytic regio-, diastereo-, and enantioselective strategy was developed for preparing homoallylic alcohols bearing a CF₃-substituted stereogenic center, demonstrating the possibility of controlling multiple stereochemical aspects simultaneously. nih.gov

Absolute Configuration Assignment Methodologies (e.g., NMR, X-ray)

Determining the absolute configuration of a newly synthesized chiral molecule is a critical step to confirm the success of an enantioselective synthesis. The two primary, unambiguous methods for this task are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, often used with chiral derivatizing agents.

X-ray Crystallography

Single-crystal X-ray diffraction is considered the definitive method for determining absolute configuration. nih.gov The technique requires growing a suitable single crystal of the enantiomerically pure compound or a diastereomeric salt formed with a compound of known absolute configuration. The analysis relies on the phenomenon of anomalous scattering (or resonant scattering), where the X-rays interact with the core electrons of atoms. ed.ac.uk This effect creates small, measurable differences between the intensities of Friedel pairs of reflections (hkl and -h-k-l), which would otherwise be identical. ed.ac.uk The Flack parameter is a value refined from the diffraction data that indicates whether the determined crystal structure corresponds to the correct enantiomer; a value close to 0 indicates a correct assignment, while a value near 1 suggests the inverted structure is correct. chem-soc.si

NMR Spectroscopy

NMR spectroscopy provides a powerful alternative, especially when suitable crystals cannot be obtained. This method typically involves reacting the chiral molecule (e.g., an alcohol or amine) with an enantiomerically pure chiral derivatizing agent (CDA) to form a mixture of diastereomers. researchgate.net Because diastereomers have different physical properties, their corresponding nuclei will have different chemical environments and thus different chemical shifts in the NMR spectrum.

A classic CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). By comparing the ¹H or ¹⁹F NMR spectra of the diastereomeric esters or amides formed with both the (R)- and (S)-enantiomers of the CDA, a correlation between the chemical shift differences (Δδ = δS - δR) and the absolute configuration of the substrate can be established. psu.edu More modern CDAs have been developed for improved reliability and broader application. frontiersin.orgnih.gov

Furthermore, two-dimensional NMR techniques, such as ROESY (Rotating-frame Overhauser Effect Spectroscopy), can be used to determine the relative configuration of diastereomers by observing through-space correlations between protons, which helps in assigning the absolute configuration. psu.edursc.org

Table 3: Comparison of Primary Methodologies for Absolute Configuration Assignment

| Methodology | Principle | Advantages | Limitations |

|---|---|---|---|

| X-ray Crystallography | Anomalous scattering of X-rays by a single crystal. nih.goved.ac.uk | Provides unambiguous 3D structure and absolute configuration. Considered the "gold standard." | Requires a high-quality single crystal of sufficient size, which can be difficult to grow. |

| NMR with Chiral Derivatizing Agents (CDAs) | Formation of diastereomers with distinct NMR chemical shifts. researchgate.netnih.gov | Does not require crystallization; uses small amounts of material; rapid analysis. | Requires derivatization; interpretation can sometimes be ambiguous without established models. |

| 2D NMR (e.g., ROESY) | Measures nuclear Overhauser effects (NOEs) to determine spatial proximity of atoms in diastereomers. psu.edursc.org | Provides detailed structural information on relative stereochemistry in solution. | Can be complex to interpret; provides relative, not absolute, configuration unless a known stereocenter is present. |

Mechanistic Investigations and Computational Studies of 2s 2 Trifluoromethyl Morpholine Formation

Elucidation of Reaction Pathways for Morpholine (B109124) Ring Construction

The construction of the morpholine ring, particularly with stereochemical control at the C2 position, can be achieved through various advanced organic reactions. The elucidation of these reaction pathways provides fundamental insights into the bond-forming events that define the synthesis.

Domino reactions, also known as cascade or tandem reactions, offer an efficient approach to building complex molecules like morpholines in a single synthetic operation. These reactions involve a sequence of intramolecular transformations, minimizing waste and purification steps.

One such strategy involves the domino reaction of fluorinated α-bromoenones with secondary amino alcohols. researchgate.net The mechanism for this one-pot assembly of the morpholine ring is initiated by an aza-Michael addition of the amino alcohol to the electron-deficient double bond of the α-bromoenone. This is followed by an intramolecular substitution of the bromide, leading to the cyclized morpholinol product. researchgate.net

Another powerful approach is the Grob-Ugi cascade reaction, which utilizes the multifunctionality of reagents to construct complex structures. acs.org While not yet specifically reported for (2S)-2-(Trifluoromethyl)morpholine, preliminary studies on similar systems suggest a three-step sequence: formation of an iodine(III) intermediate, followed by an acetate-mediated Grob-type fragmentation, and culminating in an iminium-acetate-induced Ugi assembly. acs.org

Cyclization reactions are fundamental to forming the morpholine heterocycle. These can be categorized based on when the key stereocenter is formed: before, during, or after the cyclization event. rsc.orgresearchgate.net For instance, intramolecular hydroalkoxylation of nitrogen-tethered alkenes, mediated by Lewis acids like boron trifluoride etherate, provides a direct route to the morpholine core. organic-chemistry.org Similarly, Pd(0)-catalyzed Tsuji-Trost reactions of vinyloxiranes with amino alcohols can be followed by an in-situ Fe(III)-catalyzed heterocyclization to yield substituted morpholines with high diastereoselectivity. organic-chemistry.org

Catalytic asymmetric methods are paramount for the efficient synthesis of enantiopure compounds like this compound.

Asymmetric Hydrogenation: The transition-metal-catalyzed asymmetric hydrogenation of a pre-formed dehydromorpholine ring is a highly effective "after cyclization" strategy. rsc.orgnih.gov A notable example is the hydrogenation of 2-substituted dehydromorpholines catalyzed by a rhodium complex bearing a large-bite-angle bisphosphine ligand, such as the SKP ligand. nih.govrsc.org This method consistently produces 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee) and quantitative yields. rsc.org

The catalytic cycle is believed to proceed through the coordination of the dehydromorpholine substrate to the chiral rhodium catalyst. Deuterium-labelling experiments have provided insight into the mechanism, revealing that hydrogenation occurs exclusively at the C=C double bond of the enamide moiety. researchgate.net The high degree of stereocontrol is attributed to the specific geometry of the catalyst-substrate complex, which directs the hydrogen delivery to one face of the double bond.

Oxyamination: The simultaneous introduction of oxygen and nitrogen functionalities across a double bond, known as oxyamination, is another powerful tool. A copper(II)-promoted intramolecular oxyamination of β-hydroxy N-allylsulfonamides has been developed for the stereoselective synthesis of morpholines. nih.gov The proposed mechanism initiates with a cis-oxycupration of the alkene, where the tethered alcohol and the copper catalyst add to the same face of the double bond. This is followed by an intermolecular reaction with an amine source to forge the C-N bond, completing the formation of the 2-aminomethyl-substituted morpholine ring with generally high diastereoselectivity. nih.gov

| Reaction Type | Catalyst/Promoter | Key Mechanistic Step | Stereoselectivity | Reference |

| Asymmetric Hydrogenation | SKP–Rh complex | Stereoselective hydrogen delivery to C=C bond | up to 99% ee | rsc.orgnih.gov |

| Oxyamination | Copper(II) 2-ethylhexanoate | cis-Oxycupration of the alkene | High diastereoselectivity | nih.gov |

Applications of 2s 2 Trifluoromethyl Morpholine As a Chiral Building Block

Integration into Complex Heterocyclic Architectures

The rigid framework of (2S)-2-(trifluoromethyl)morpholine serves as an excellent starting point for the construction of more elaborate heterocyclic systems. Its pre-defined stereochemistry allows for the controlled synthesis of complex molecules with specific three-dimensional arrangements, which is crucial for their biological activity.

Synthesis of Fused Morpholine (B109124) Systems

Fused morpholine systems, where the morpholine ring is fused with another ring system, are of great interest in medicinal chemistry due to their presence in numerous biologically active compounds. The synthesis of fused morpholine pyrrolidines and piperidines has been achieved through reactions like the Petasis-borono Mannich reaction, yielding compounds with potential insecticidal activities. nih.gov The morpholine moiety is also a structural unit in many FDA-approved drugs. nih.gov

Construction of Spirocyclic Architectures Incorporating the Morpholine Moiety

Spirocyclic compounds, characterized by two rings sharing a single atom, are a unique class of molecules with significant potential in drug discovery. The synthesis of spirocyclic architectures incorporating the morpholine moiety has been explored, for instance, in the creation of conformationally rigid scaffolds with two morpholine rings embedded within a spiroacetal framework. researchgate.net These complex structures are valuable for creating novel compound libraries with diverse three-dimensional shapes.

Chiral Scaffold for Diverse Compound Libraries

The use of this compound as a chiral scaffold enables the generation of diverse compound libraries, which are essential for high-throughput screening and the discovery of new drug leads. otavachemicals.combio-connect.nl

Utility in Fragment-Based Approaches to Compound Discovery

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments. wikipedia.orgnih.gov this compound and its derivatives are well-suited for FBDD due to their "rule-of-three" compliance and the valuable physicochemical properties imparted by the trifluoromethyl group. frontiersin.org These fragments can serve as starting points for the development of more potent and selective inhibitors. wikipedia.orgnih.gov The process often involves techniques like X-ray crystallography and NMR spectroscopy to understand fragment binding and guide optimization. wikipedia.orgfrontiersin.org

Enhancing Structural Diversity and Three-Dimensional Topography in Synthetic Collections

The incorporation of this compound into synthetic libraries significantly enhances their structural diversity and three-dimensional character. researchgate.net The trifluoromethyl group and the inherent chirality of the morpholine ring introduce sp³-rich features, moving away from the flat, two-dimensional structures that often dominate compound collections. This increased three-dimensionality can lead to improved target engagement and selectivity. researchgate.net

Derivatization Strategies and Post Synthetic Functionalization of the 2s 2 Trifluoromethyl Morpholine Core

Regioselective Functionalization of Amine and Ether Linkages

The morpholine (B109124) core possesses two key sites for functionalization: the secondary amine (N-H) and the ether (C-O-C) linkages. The nitrogen atom is the most common and versatile site for derivatization due to the reactivity of the N-H bond. chemrxiv.org

Amine Functionalization: The secondary amine of the morpholine ring provides a readily accessible handle for a wide array of chemical transformations. This allows for the facile introduction of diverse substituents, enabling the synthesis of large compound libraries for drug screening. Common derivatization strategies include:

N-Acylation and N-Sulfonylation: The amine readily reacts with acyl chlorides, sulfonyl chlorides, and anhydrides to form stable amides and sulfonamides. For instance, reaction with (5-trifluoromethyl)-2-pyridinesulfonyl chloride can yield the corresponding sulfonamide, a key step in the synthesis of complex molecules like the drug Tipranavir. mdpi.com

N-Alkylation: Introduction of alkyl groups can be achieved through reductive amination or reaction with alkyl halides. This modification can modulate the basicity and steric profile of the molecule.

Urea (B33335) and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to N-substituted ureas and thioureas, which are important pharmacophores capable of forming key hydrogen bond interactions with biological targets. For example, reacting the morpholine core with 1-Naphthyl isothiocyanate produces a stable derivative. researchgate.net

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl derivatives, significantly expanding the structural diversity of the scaffold.

Ether Linkage Functionalization: In contrast to the amine, the ether linkage of the morpholine ring is chemically robust and generally not amenable to simple functionalization. Reactions targeting the C-O bonds, such as ether cleavage, typically require harsh conditions (e.g., strong Lewis acids or hydrobromic acid) that can compromise the integrity of the rest of the molecule, including the stereocenter and the trifluoromethyl group. Therefore, selective functionalization of the ether linkage without ring opening is not a common derivatization strategy for this scaffold.

Table 1: Regioselective Derivatization Reactions of the Amine Group

| Reaction Type | Reagent Class | Functional Group Formed |

|---|---|---|

| N-Acylation | Acyl Halides, Anhydrides | Amide |

| N-Sulfonylation | Sulfonyl Halides | Sulfonamide |

| N-Alkylation | Alkyl Halides, Aldehydes/Ketones (reductive amination) | Tertiary Amine |

| Urea Formation | Isocyanates | N-Substituted Urea |

| Thiourea Formation | Isothiocyanates | N-Substituted Thiourea |

| N-Arylation | Aryl Halides (with catalyst) | N-Aryl Amine |

Modifications and Transformations of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is prized for its high chemical and metabolic stability, which stems from the strength of the carbon-fluorine bond. mdpi.com Consequently, post-synthetic transformations of the CF3 group are challenging and not commonly employed in routine derivatization.

However, under specific and often forcing conditions, the CF3 group can undergo certain transformations. These methods are typically more complex than the functionalization of the amine group.

C-F Bond Activation: Selective transformation of a single C-F bond within the CF3 group is a significant challenge. tcichemicals.com Some progress has been made, particularly with aromatic trifluoromethyl groups, using potent silyl (B83357) cations in the presence of nucleophiles like allylsilanes to achieve single C-F bond functionalization. tcichemicals.com Applying such methods to an aliphatic scaffold like 2-(trifluoromethyl)morpholine (B1442497) would require careful optimization to avoid unwanted side reactions.

Hydrolysis to Carboxylic Acid: In rare cases and under harsh acidic or basic conditions, a trifluoromethyl group attached to certain scaffolds can be hydrolyzed to a carboxylic acid group (-COOH). This complete transformation changes the electronic properties from strongly electron-withdrawing and lipophilic to anionic and hydrophilic.

Use as a Stable Bioisostere: More often than not, the CF3 group is intentionally left unmodified. It is frequently used as a stable bioisostere for other chemical groups, such as a methyl or chloro group, to block metabolic oxidation or to mimic other groups sterically and electronically. wikipedia.org For example, the CF3 group has been successfully used to replace an aliphatic nitro group in certain molecular scaffolds, leading to compounds with improved potency and metabolic stability. nih.gov This highlights that the intended role of the CF3 group is often one of stability rather than reactivity.

Table 2: Feasibility of Trifluoromethyl Group Transformations

| Transformation | Description | Feasibility/Conditions |

|---|---|---|

| Single C-F Functionalization | Replacement of one fluorine atom with another group. | Challenging; requires highly reactive reagents (e.g., silyl cations) and specific substrates. tcichemicals.com |

| Partial Reduction (to -CF2H) | Conversion of the trifluoromethyl group to a difluoromethyl group. | Difficult; requires specialized reducing agents. |

| Complete Hydrolysis (to -COOH) | Conversion of the trifluoromethyl group to a carboxylic acid. | Possible but requires harsh acidic or basic conditions; not a common or mild transformation. |

Formation of Conjugates and Hybrid Molecular Architectures

A primary application of (2S)-2-(trifluoromethyl)morpholine is its use as a building block to create more complex molecular architectures and bioconjugates. researchgate.net The regioselective functionalization of the amine handle is the key enabler for these strategies, allowing the morpholine scaffold to be covalently linked to other molecular entities.

The formation of these conjugates is achieved by applying the derivatization reactions described in section 6.1 to link the morpholine core to a variety of molecular partners:

Peptide Conjugates: The morpholine nitrogen can be acylated by an amino acid or a peptide sequence to form an amide bond. This creates hybrid structures that combine the conformational influence of the morpholine ring with the biological recognition properties of peptides.

Heterocyclic Hybrids: The morpholine unit can be attached to other heterocyclic systems (e.g., quinolines, pyrazoles, indoles) via N-arylation or by forming amide or urea linkages. nih.gov This strategy is common in medicinal chemistry to create novel chemical entities with polypharmacological potential or optimized drug-like properties.

Linker-Based Conjugates: The morpholine can be attached to a bifunctional linker, which is then used to connect to another molecule of interest, such as a reporter tag, a polymer, or another pharmacophore.

Table 3: Examples of Conjugate Architectures

| Core Scaffold | Linkage Type | Conjugated Partner | Resulting Architecture |

|---|---|---|---|

| This compound | Amide | Amino Acid / Peptide | Peptidomimetic |

| This compound | Urea | Aromatic Amine | Hybrid Small Molecule |

| This compound | Sulfonamide | Heterocycle (e.g., Pyridine) | Heterocyclic Hybrid |

| This compound | Tertiary Amine | Alkyl chain with a terminal functional group | Functionalized Probe |

Solid-Phase Derivatization Approaches

Solid-phase synthesis is a powerful technique for the rapid generation of compound libraries. The this compound core is amenable to solid-phase derivatization strategies, which typically involve functionalizing the versatile amine handle while the molecule is anchored to a solid support, such as a polymer resin. nih.govcolab.ws

The general workflow for solid-phase derivatization is as follows:

Anchoring: A morpholine derivative, often protected at the nitrogen, is covalently attached to the solid support via a suitable linker. For base-sensitive derivatives, linkers such as an oxalyl group can be employed. beilstein-journals.org

Deprotection: The protecting group on the morpholine nitrogen (e.g., Boc or Fmoc) is removed to expose the reactive secondary amine.

Coupling/Derivatization: The resin-bound morpholine is treated with a solution containing an excess of the desired reagent (e.g., acyl chloride, isocyanate, sulfonyl chloride). The reaction functionalizes the amine group. Multiple reaction cycles can be performed to build more complex structures.

Cleavage: Once the desired derivatization is complete, the final compound is cleaved from the solid support by treating the resin with a specific reagent (e.g., strong acid like trifluoroacetic acid) that breaks the linker bond.

Purification: The released product is separated from the resin and purified.

This approach allows for the efficient and systematic synthesis of a large number of distinct morpholine derivatives by varying the reagents used in the coupling step. It has been successfully used for the synthesis of morpholino oligomers and other complex libraries. beilstein-journals.orgnih.gov

Table 4: General Steps in Solid-Phase Derivatization

| Step | Action | Purpose |

|---|---|---|

| 1. Anchoring | Covalently attach a protected morpholine monomer to a solid support resin. | Immobilize the scaffold for subsequent reactions. |

| 2. Deprotection | Remove the N-protecting group (e.g., Boc, Fmoc). | Expose the secondary amine for functionalization. |

| 3. Coupling | React the immobilized amine with an excess of a building block (e.g., activated carboxylic acid). | Introduce diversity by forming a new covalent bond (e.g., amide). |

| 4. Cleavage | Treat the resin with a cleavage cocktail (e.g., TFA). | Release the final derivatized molecule from the solid support. |

| 5. Isolation | Filter away the resin and purify the product. | Obtain the final compound in a pure form. |

Advanced Analytical and Spectroscopic Characterization in 2s 2 Trifluoromethyl Morpholine Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques form the cornerstone of molecular characterization, providing detailed information about the connectivity and chemical environment of atoms within a molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the structure of (2S)-2-(Trifluoromethyl)morpholine in solution. Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) NMR are crucial for a comprehensive analysis.

The ¹⁹F NMR spectrum is particularly informative, typically showing a singlet for the -CF₃ group, with its chemical shift being highly sensitive to the local electronic environment. nih.gov In derivatives, coupling between the fluorine nuclei and adjacent protons (³JH-F) can provide valuable conformational information. For instance, studies on related trifluoromethylated heterocycles use these coupling constants to help define the spatial relationship between the CF₃ group and the ring. nih.gov

In ¹H NMR, the protons on the morpholine (B109124) ring exhibit distinct chemical shifts and coupling patterns. The proton at the C2 position, being adjacent to the electron-withdrawing trifluoromethyl group, is typically shifted downfield. The stereochemical assignment, specifically the S-configuration, can be confirmed using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy, which measures through-space interactions between protons, helping to establish their relative orientation. rsc.org

Table 1: Representative NMR Data for a 2-(Trifluoromethyl)morpholine (B1442497) Derivative Note: This table presents typical chemical shifts (δ) and coupling constants (J) for a generic N-aryl-2-(trifluoromethyl)morpholine derivative, as specific data for the parent compound is not widely published. The values serve to illustrate the expected spectral features.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹⁹F | ~ -61.0 | s | - | -CF₃ |

| ¹H | ~ 4.50 | m | - | H-2 |

| ¹H | ~ 4.05 | m | - | H-6 (eq) |

| ¹H | ~ 3.80 | m | - | H-5 (eq) |

| ¹H | ~ 3.20 | m | - | H-6 (ax) |

| ¹H | ~ 3.00 | m | - | H-5 (ax) |

| ¹³C | ~ 124 (q) | q | ¹JC-F ≈ 275 Hz | -CF₃ |

| ¹³C | ~ 75 (q) | q | ²JC-F ≈ 30 Hz | C-2 |

| ¹³C | ~ 68 | t | - | C-6 |

| ¹³C | ~ 45 | t | - | C-5 |

s = singlet, m = multiplet, q = quartet, t = triplet. Data is illustrative and based on general knowledge of similar structures.

Advanced Mass Spectrometry Techniques for Complex Derivatives

Mass spectrometry (MS) is essential for confirming the molecular weight and determining the fragmentation patterns of this compound and its derivatives. chemguide.co.uklibretexts.org Electron Impact (EI) and Chemical Ionization (CI) are common techniques used. researchgate.net

Under EI, the molecular ion (M⁺) is often observed, although it can be unstable. libretexts.org The fragmentation of the morpholine ring is a key diagnostic feature. Common fragmentation pathways include the loss of the trifluoromethyl group ([M-CF₃]⁺) or cleavage of the morpholine ring, leading to characteristic fragment ions. libretexts.orgyoutube.com For example, cleavage alpha to the nitrogen atom is a common pathway in cyclic amines.

In studies of complex derivatives where the morpholine moiety is attached to a larger scaffold, tandem mass spectrometry (MS/MS) is employed to isolate a parent ion and fragment it further. This allows for detailed structural mapping of the entire molecule by piecing together the fragmentation data.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound Note: The parent compound has a molecular weight of approximately 157.13 g/mol . The fragments listed are predicted based on common fragmentation rules.

| m/z Value | Proposed Fragment Ion | Description |

| 157 | [C₅H₈F₃NO]⁺ | Molecular Ion (M⁺) |

| 128 | [C₄H₇NO]⁺ | Loss of CHO and F |

| 88 | [C₄H₈NO]⁺ | Loss of CF₃ group |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

| 56 | [C₃H₆N]⁺ | Ring cleavage fragment |

Chiral Analysis Techniques for Enantiomeric Purity Assessment

Ensuring the enantiomeric purity of a single-enantiomer compound like this compound is critical. nih.govlibretexts.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using a Chiral Stationary Phase (CSP) are the most widely used and reliable methods. chromatographyonline.comnih.govlibretexts.org

The principle involves the differential interaction of the two enantiomers—(2S) and (2R)—with the chiral environment of the CSP, leading to different retention times and thus, separation. sigmaaldrich.comsigmaaldrich.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and cyclodextrin-based columns are often effective for separating a wide range of chiral compounds, including amines and heterocyclic structures. nih.govmdpi.com

The selection of the mobile phase (in HPLC) or carrier gas and temperature program (in GC) is optimized to achieve baseline separation of the two enantiomer peaks. The enantiomeric excess (e.e.) is then calculated from the relative peak areas of the major (2S) and minor (2R) enantiomers. For some amines, derivatization with a chiral reagent to form diastereomers can also be an effective strategy, allowing separation on a standard achiral column. mdpi.com

Table 3: Illustrative Chiral HPLC Method for Enantiomeric Purity

| Parameter | Condition |

| Column | Chiralpak® AD-H (Amylose derivative) |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (t_R) | (2R)-enantiomer: ~8.5 min; (2S)-enantiomer: ~10.2 min |

Note: This is a representative method. Actual conditions may vary based on the specific derivative and instrumentation.

X-ray Crystallography for Unambiguous Absolute Configuration Determination

While NMR and chiral chromatography can confirm relative stereochemistry and enantiomeric purity, single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. nih.goved.ac.uk This technique provides a three-dimensional model of the molecule as it exists in a crystal lattice. researchgate.net

For this compound, obtaining a suitable single crystal, often of a solid derivative (like a hydrochloride salt or an amide), is the first critical step. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to solve the crystal structure.

To determine the absolute configuration, anomalous dispersion is utilized. ed.ac.ukchem-soc.si The analysis of Bijvoet pairs in the diffraction data allows for the calculation of the Flack parameter. nih.gov A Flack parameter value close to zero for the proposed (2S) configuration, with a small standard uncertainty, provides high confidence that the assignment is correct. chem-soc.siresearchgate.net A value close to 1 would indicate that the inverted structure, the (2R)-enantiomer, is the correct one.

Table 4: Representative Crystallographic Data for a Chiral Morpholine Derivative

| Parameter | Value |

| Chemical Formula | C₅H₉ClF₃NO (Hydrochloride salt) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.8 Å, b = 9.5 Å, c = 14.2 Å, α=β=γ=90° |

| Flack Parameter | 0.04(5) |

| Resolution | 0.75 Å |

Note: Data is hypothetical and for illustrative purposes. The space group P2₁2₁2₁ is a common non-centrosymmetric space group for chiral molecules.

Future Research Directions and Unexplored Methodologies in 2s 2 Trifluoromethyl Morpholine Chemistry

Development of Novel Stereoselective Catalytic Systems

The precise control of stereochemistry is paramount in the synthesis of enantiopure compounds like (2S)-2-(trifluoromethyl)morpholine. Future research will likely focus on moving beyond substrate-controlled diastereoselective methods to catalyst-controlled enantioselective strategies. The development of novel chiral catalysts, such as chiral phosphoric acids or bicyclic guanidinium (B1211019) salts, could enable the direct asymmetric synthesis from prochiral precursors, potentially offering more convergent and efficient routes. acs.org The goal is to design catalytic systems that can effectively differentiate between the enantiotopic faces of a substrate to install the trifluoromethyl group and construct the morpholine (B109124) ring with high enantioselectivity (ee). the-innovation.org Research into transition-metal-catalyzed cross-coupling reactions, which has been pivotal for aryl–CF3 bond formation, may also provide insights for developing new catalytic pathways. d-nb.info

The pharmaceutical industry is increasingly prioritizing green and sustainable manufacturing processes. Future syntheses of this compound will benefit from the adoption of green chemistry principles to minimize environmental impact and improve safety.

Key areas for exploration include:

PFAS-Free Fluorine Sources: Developing synthetic protocols that avoid per- and polyfluoroalkyl substances (PFAS) is a critical goal. eurekalert.orgsciencedaily.com Research into using simple and less hazardous fluorine sources like cesium fluoride (B91410) or other fluoride salts in packed-bed flow reactors presents a viable, environmentally friendlier alternative. eurekalert.orgbritishwaterfilter.com

Greener Solvents and Reagents: Replacing hazardous solvents and reagents is a core tenet of green chemistry. Recent work on morpholine synthesis using inexpensive and less toxic reagents like ethylene (B1197577) sulfate (B86663) in greener solvents such as 2-MeTHF demonstrates a promising path forward. nih.govchemrxiv.org The potential for solvent-free reactions, perhaps using recyclable media like quartz sand, also warrants investigation. acs.org

Energy-Efficient Methods: Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and energy consumption for the synthesis of some fluorinated morpholine derivatives. researchgate.net Applying this technology to key steps in the synthesis of this compound could offer substantial efficiency gains.

Expanding the Scope of this compound-Derived Architectures

This compound is a privileged scaffold, but its full potential can be unlocked by using it as a starting point for more complex and diverse molecular architectures. researchgate.netnih.gov Future research should focus on systematically expanding the chemical space around this core.

Strategies for expansion include:

Systematic Chemical Diversity (SCD): Applying the SCD concept can guide the synthesis of a comprehensive library of derivatives by varying substitution patterns (regiochemistry) and stereochemistry at other positions on the morpholine ring. nih.gov This would involve starting with enantiomerically pure amino acids and amino alcohols to generate a collection of systematically varied C-substituted morpholines. nih.gov

Novel Heterocyclic Fusions: Using the morpholine unit as a foundation to build fused or spirocyclic systems can lead to novel three-dimensional structures with unique pharmacological profiles. researchgate.net

Bioisosteric Replacements and Fragment-Based Design: The trifluoromethylmorpholine moiety can be incorporated into larger molecules as a bioisosteric replacement for other groups to fine-tune properties like basicity and lipophilicity. researchgate.net Its use in fragment-based drug discovery, where its unique vector orientations can be exploited, is another promising direction. The synthesis of the complex drug Aprepitant, which features a related trifluoromethyl-substituted morpholine core, highlights the potential of such building blocks in creating sophisticated molecular structures. wikipedia.org

Advanced Mechanistic Studies of Challenging Chemical Transformations

A deeper mechanistic understanding of the reactions used to synthesize and derivatize this compound is crucial for process optimization and the development of next-generation catalysts. d-nb.info While many synthetic methods exist, the precise mechanisms of key transformations, particularly those involving the challenging C-F bond, are often not fully elucidated. researchgate.net

Future mechanistic investigations should target:

Trifluoromethylation and Cyclization Steps: Detailed experimental and computational studies (e.g., DFT calculations) are needed to understand the transition states and intermediates in the key bond-forming steps. researchgate.netnih.gov For instance, investigating whether a proposed OCF3-migration proceeds via a radical process or through a heterolytic cleavage and recombination of an ion pair can provide critical insights for improving reaction efficiency and selectivity. nih.gov

C-F Bond Activation: Exploring the mechanisms of C-F bond activation in α-trifluoromethyl alkenes and similar synthons can open up new synthetic routes and functionalization strategies. researchgate.netrsc.org

Stereocontrol Models: For catalytic stereoselective reactions, developing plausible stereocontrol models is essential. This involves studying the interaction between the catalyst, substrate, and reagents to understand the origin of enantioselectivity, which can guide the design of more effective catalysts. acs.org

Chemoenzymatic Synthesis of Fluorinated Morpholines

Enzymatic methods offer a powerful approach for asymmetric synthesis, operating under mild conditions with often exquisite selectivity, which is a significant challenge in traditional fluorination chemistry. the-innovation.orgnih.gov The application of enzymes to the synthesis of this compound is a largely unexplored but highly promising field.

Potential chemoenzymatic strategies include:

Kinetic Resolution: Using enzymes like lipases to selectively acylate one enantiomer of a racemic trifluoromethylmorpholine precursor, allowing for the separation of the desired (S)-enantiomer.

Asymmetric Synthesis: Employing enzymes such as transaminases or reductive aminases for the asymmetric amination of a suitable trifluoromethyl-containing ketone precursor to establish the chiral center. nih.govresearchgate.net

Engineered Enzymes: Directed evolution could be used to create novel enzymes with tailored activity and selectivity for specific non-natural fluorinated substrates relevant to the synthesis of this compound. the-innovation.org The use of fluorinases, which can form C-F bonds directly, represents a long-term, transformative goal in this area. nih.govresearchgate.net

Applications of Flow Chemistry in this compound Synthesis